molecular formula C15H23N3O2 B1404192 Tert-butyl 4-(6-aminopyridin-2-yl)piperidine-1-carboxylate CAS No. 478366-40-4

Tert-butyl 4-(6-aminopyridin-2-yl)piperidine-1-carboxylate

Cat. No.: B1404192
CAS No.: 478366-40-4
M. Wt: 277.36 g/mol
InChI Key: QWUBZAZOZWCENL-UHFFFAOYSA-N
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Description

Tert-butyl 4-(6-aminopyridin-2-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H23N3O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound features a piperidine ring substituted with a tert-butyl ester and an aminopyridine moiety, making it a versatile intermediate in organic synthesis.

Mechanism of Action

Target of Action

The primary targets of “Tert-butyl 4-(6-aminopyridin-2-yl)piperidine-1-carboxylate” are currently unknown . This compound is a chemical intermediate, often used in the synthesis of more complex molecules . The specific targets would depend on the final compound that it is used to synthesize.

Mode of Action

Instead, its role is to serve as a building block in the synthesis of other compounds . The mode of action of these final compounds would depend on their specific chemical structure and the biological targets they interact with.

Action Environment

The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. These factors can include temperature, pH, and the presence of other chemicals . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(6-aminopyridin-2-yl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Aminopyridine Moiety: The aminopyridine group is introduced via a nucleophilic substitution reaction, where a suitable aminopyridine derivative reacts with the piperidine ring.

    Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(6-aminopyridin-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives of the original compound.

Scientific Research Applications

Tert-butyl 4-(6-aminopyridin-2-yl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a pharmacological agent, particularly in the development of new drugs.

    Industry: It is utilized in the production of fine chemicals and as a building block in the synthesis of various industrial compounds.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
  • Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
  • Tert-butyl 4-[(5-aminopyridin-2-yl)oxy]piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-(6-aminopyridin-2-yl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aminopyridine moiety enhances its potential for biological activity, making it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

tert-butyl 4-(6-aminopyridin-2-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-9-7-11(8-10-18)12-5-4-6-13(16)17-12/h4-6,11H,7-10H2,1-3H3,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWUBZAZOZWCENL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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